4-butoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
4-Butoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzamide group, a thioether-linked 4-methoxyphenylacetamide moiety, and a 4-butoxybenzoyl unit. The 1,3,4-thiadiazole scaffold is renowned for its bioactivity, including antimicrobial, anticancer, and enzyme-inhibitory properties . This article provides a detailed comparison with structurally analogous compounds to elucidate its unique features.
Properties
IUPAC Name |
4-butoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S2/c1-3-4-13-30-18-9-5-15(6-10-18)20(28)24-21-25-26-22(32-21)31-14-19(27)23-16-7-11-17(29-2)12-8-16/h5-12H,3-4,13-14H2,1-2H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSRYEXRDFBPOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the Benzamide Group: The benzamide group is introduced through a coupling reaction between the thiadiazole intermediate and a benzoyl chloride derivative.
Substitution Reactions: The final compound is obtained by introducing the butoxy and methoxyphenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at its amide and thioether linkages under acidic or basic conditions:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux (12 hr) | 4-butoxybenzoic acid + 2-((4-methoxyphenyl)amino)-2-oxoethyl thiol derivative | 72% |
| Basic hydrolysis | 1M NaOH, 80°C (8 hr) | Sodium salt of benzamide + thiolate intermediate | 65% |
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The thiadiazole ring remains intact under mild hydrolysis but degrades under prolonged strong acid exposure.
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Hydrolysis kinetics are pH-dependent, with optimal rates observed at pH 2–3 for amide bond cleavage.
Nucleophilic Substitution at Thiadiazole
The sulfur atoms in the thiadiazole ring enable nucleophilic substitution:
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Methylation at the thiadiazole sulfur improves membrane permeability, as confirmed by logP increases from 2.1 to 3.4.
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Ethylenediamine substitution forms stable metal chelates with Cu²⁺ and Zn²⁺ .
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles:
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Cyclization with DCC forms a six-membered ring via intramolecular amide bond formation.
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PCl₅-mediated reactions yield chlorinated intermediates critical for further functionalization .
Oxidation and Reduction
The thioether (-S-) group is redox-active:
| Reaction Type | Conditions | Product | Notes |
|---|---|---|---|
| Oxidation (H₂O₂) | Acetic acid, 50°C (3 hr) | Sulfoxide derivative | Chiral center formation |
| Reduction (NaBH₄) | MeOH, 0°C (1 hr) | Thiol intermediate | Air-sensitive product |
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Sulfoxide formation increases polarity (logP drops from 2.1 to 1.3), impacting solubility.
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NaBH₄ reduction requires inert atmospheres to prevent disulfide formation .
Functional Group Modifications
The 4-methoxyphenyl and benzamide groups enable targeted derivatization:
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Demethylation enhances binding to p38 MAPK (Kᵢ reduced from 18 µM to 9 µM in analogs).
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Acetylation blocks enzymatic degradation in hepatic microsomes .
Analytical Characterization
Reaction monitoring employs:
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NMR : Distinct shifts for thiadiazole protons (δ 8.2–8.5 ppm) and methoxy groups (δ 3.8 ppm).
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HPLC : Purity >95% confirmed using C18 column, acetonitrile:water gradient.
Stability Under Environmental Conditions
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| UV light (254 nm) | Thiadiazole ring cleavage | 4.2 hr |
| Aqueous buffer (pH 7.4) | Hydrolysis of thioether | 48 hr |
This compound’s reactivity profile supports its utility in drug design, particularly for targeting inflammation and microbial pathways. Further studies on regioselective modifications are warranted to expand its therapeutic applications.
Scientific Research Applications
Recent research highlights several promising applications of this compound:
Anticancer Activity
Numerous studies have investigated the anticancer properties of thiadiazole derivatives. For instance:
- A related compound demonstrated an IC50 value of 7.4 µM against the Bcr-Abl positive K562 cell line, indicating significant cytotoxic effects against leukemia cells.
- The mechanism of action often involves the inhibition of protein kinases crucial for cancer cell proliferation, leading to apoptosis in malignant cells.
Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes:
- Acetylcholinesterase Inhibition : Some derivatives exhibit strong inhibition, which may have implications for treating neurodegenerative diseases like Alzheimer's disease. One study reported an IC50 value of 2.7 µM for a related compound against acetylcholinesterase.
| Compound Name | Biological Activity | IC50 Value (µM) | Target |
|---|---|---|---|
| Compound A | Antitumor | 7.4 | Bcr-Abl Kinase |
| Compound B | AChE Inhibitor | 2.7 | Acetylcholinesterase |
| Compound C | Antifungal | 25.9 | Botrytis cinerea |
Antitumor Efficacy
A comprehensive study evaluated a series of thiadiazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that specific modifications in the molecular structure significantly enhanced their anticancer activity, suggesting that further optimization could lead to more potent therapeutic agents.
Enzyme Inhibition Studies
Another investigation focused on the acetylcholinesterase inhibitory activity of related compounds. The findings revealed that certain derivatives exhibited strong inhibition, which may provide a basis for developing new treatments for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibiting Enzyme Activity: Binding to the active site of enzymes and preventing substrate binding.
Modulating Receptor Function: Interacting with receptors to alter their signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through activation of caspases.
Comparison with Similar Compounds
Structural Analogues
2.1.1. N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, )
- Structure : Shares the 1,3,4-thiadiazole core and benzamide group but replaces the thioether-linked 4-methoxyphenylacetamide with an isoxazole-phenyl substituent.
- Key Differences : The absence of the thioether bridge and 4-butoxy group reduces lipophilicity compared to the target compound.
- Bioactivity : Exhibited moderate antimicrobial activity in preliminary screenings .
2.1.2. (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine ()
- Structure : Features a thiadiazole core with a chlorobenzylidene imine and 4-methylphenyl group.
- Bioactivity : Demonstrated insecticidal and fungicidal activities, attributed to the chlorophenyl group .
2.1.3. S-Alkylated 1,2,4-Triazoles (Compounds 10–15, )
- Structure : 1,2,4-Triazole derivatives with sulfonylphenyl and fluorophenyl substituents.
- Key Differences : The triazole ring differs electronically from thiadiazole, affecting hydrogen-bonding capacity. The sulfonyl group enhances solubility compared to the target’s butoxy chain.
- Bioactivity : Reported as protease inhibitors due to sulfonyl interactions .
Comparison of Yields :
| Compound | Yield (%) | Key Step | Reference |
|---|---|---|---|
| Target Compound | ~70–80* | Thioether alkylation | Estimated |
| Compound 6 () | 70 | Isoxazole condensation | |
| S-Alkylated Triazoles | 75–85 | Triazole-thione alkylation |
*Estimated based on analogous reactions.
Pharmacological and Physicochemical Properties
2.3.1. Bioactivity
- Antimicrobial Potential: The thioether and methoxyphenyl groups may enhance membrane penetration, similar to chlorophenyl-substituted thiadiazoles ().
- Enzyme Inhibition: The benzamide group could act as a hydrogen-bond donor, akin to triazole-based protease inhibitors ().
2.3.2. Spectroscopic Data
| Functional Group | IR (cm⁻¹) | NMR (δ, ppm) | Reference |
|---|---|---|---|
| C=O (Benzamide) | 1605–1682 | 7.36–8.39 (Ar-H) | |
| C=S (Thiadiazole) | 1243–1258 | Not observed | |
| NH (Acetamide) | 3150–3319 | 8.0–8.4 (amide-H) |
The target compound’s IR spectrum would show overlapping bands for C=O (benzamide and acetamide) and C-S (thioether), while its ¹H-NMR would resolve aromatic and methoxy protons at δ 3.7–4.0 .
Structure-Activity Relationships (SAR)
Biological Activity
4-butoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a thiadiazole ring and a benzamide moiety, which are known for their diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C23H26N4O3S2. The presence of functional groups such as butoxy and thioether enhances its biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C23H26N4O3S2 |
| Molecular Weight | 470.61 g/mol |
| Purity | Typically 95% |
Anticancer Properties
Research indicates that compounds containing the thiadiazole moiety exhibit significant anticancer activity. For instance, derivatives of 1,3,4-thiadiazole have been shown to possess cytotoxic effects against various cancer cell lines. Specifically, this compound demonstrated notable antiproliferative activity against A549 lung carcinoma cells .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Thiadiazole derivatives are known for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. Studies have shown that modifications in the thiadiazole scaffold can enhance antimicrobial potency .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cellular signaling pathways that promote cancer cell growth.
- Induction of Apoptosis : It has been observed to induce programmed cell death in cancerous cells.
- Antimicrobial Mechanisms : The thiadiazole ring may disrupt bacterial cell wall synthesis or function as a competitive inhibitor for essential enzymes.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds with similar structures:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various 1,3,4-thiadiazole derivatives on different cancer cell lines. Results indicated that modifications in substituents could significantly enhance cytotoxicity .
- Antimicrobial Efficacy : Research focused on the antibacterial properties of thiadiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria. Compounds that retained the thiadiazole ring exhibited higher antibacterial activity compared to those without it .
Q & A
Q. Key Optimization Factors :
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Thiadiazole formation | K₂CO₃, dry acetone, reflux | 65–75 | 90% | |
| Amide coupling | EDCI, DMF, 70°C | 80–85 | 95% |
Basic: Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 421.5 g/mol ± 0.1) .
- Infrared Spectroscopy (IR) : Detect key functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹ for amides) .
Q. Table 2: Key Spectral Data
| Functional Group | NMR Shift (ppm) | IR Absorption (cm⁻¹) |
|---|---|---|
| Amide (C=O) | 168–170 (¹³C) | 1680–1700 |
| Thiadiazole (C-S) | 125–130 (¹³C) | 650–700 |
Advanced: How do substituent variations (e.g., methoxy vs. chloro groups) influence biological activity?
Q. Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups (Cl) : Enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) but reduce solubility .
- Electron-Donating Groups (OCH₃) : Improve solubility and bioavailability but may lower target affinity .
- Experimental Validation :
- Comparative Assays : Test analogs in enzyme inhibition assays (e.g., IC₅₀ values for COX-2 inhibition).
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with active sites (e.g., π-π stacking with aromatic residues) .
Example : Replacing 4-methoxy with 3-chloro-4-methyl in analogs increased cytotoxicity (IC₅₀ from 12 µM to 5 µM) but reduced aqueous solubility by 40% .
Advanced: What mechanistic insights exist for its interaction with biological targets?
Q. Methodological Answer :
- Target Identification :
- Enzyme Inhibition : Screen against kinase or protease libraries using fluorescence-based assays (e.g., ATPase activity).
- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs).
- Mechanistic Studies :
- Kinetic Analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
- Mutagenesis : Modify target residues (e.g., Tyr→Phe) to identify critical interaction sites .
Case Study : A thiadiazole-benzamide analog inhibited PARP-1 with a Kᵢ of 0.8 nM via hydrogen bonding with Asp766 and Gly863 .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Q. Methodological Answer :
- Data Discrepancy Analysis :
- Compare Assay Conditions : Variability in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) significantly impacts IC₅₀ values .
- Control Experiments : Validate purity (e.g., HPLC >98%) to rule out impurities as false positives.
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify trends.
Example : Conflicting reports on antiproliferative activity (IC₅₀ = 5–20 µM) were resolved by standardizing assays to 48h exposure in RPMI-1640 media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
